(6-Chloro-5-nitropyridin-3-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-chloro-5-nitropyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRNYXFFYULBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of the 6 Chloro 5 Nitronicotinic Acid Precursor:
Oxidation: The conversion of 2-chloro-5-methylpyridine (B98176) to 6-chloronicotinic acid can be achieved using oxygen in the presence of a cobalt acetate (B1210297) catalyst in a solvent like chlorobenzene, with reaction temperatures controlled between 60-120 °C. google.com
Nitration: The introduction of the nitro group at the 5-position of the pyridine (B92270) ring is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid. The temperature must be carefully controlled to prevent over-nitration and ensure regioselectivity.
Chlorination: The conversion of a 6-hydroxypyridine intermediate to the 6-chloro derivative is a crucial step. This is commonly accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), at elevated temperatures (e.g., 100-125 °C) for several hours. chemicalbook.comgoogle.comchemicalbook.com N,N-dimethylformamide (DMF) can be used as a catalyst for reactions involving thionyl chloride (SOCl₂). chemicalbook.com
Reduction to 6 Chloro 5 Nitropyridin 3 Yl Methanol:
Novel Approaches in Synthetic Protocol Development
While traditional batch chemistry provides a reliable route to (6-Chloro-5-nitropyridin-3-yl)methanol, modern synthetic methodologies offer potential improvements in efficiency, safety, and sustainability.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Several strategies could be applied to the synthesis of this compound.
Alternative Solvents and Catalysts: The use of hazardous reagents like phosphorus oxychloride and solvents like chlorinated hydrocarbons could be minimized. Research into solid acid catalysts or alternative, less toxic chlorinating agents could provide a greener pathway. Some functionalized pyridines can be used in biphasic systems, allowing for easier separation and recycling of solvents. biosynce.com
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption in the preparation of pyridine derivatives. nih.gov Applying this technology to the nitration or chlorination steps could lead to a more efficient and sustainable process.
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous or difficult to control. uc.ptmdpi.com
Enhanced Safety: Nitration reactions are highly exothermic and can be dangerous on a large scale in batch reactors. A continuous flow setup allows for superior temperature control due to the high surface-area-to-volume ratio of the microreactors, minimizing the risk of thermal runaway.
Improved Efficiency and Scalability: Flow chemistry can significantly shorten reaction times from hours to minutes. mdpi.com The hydrogenation of pyridines to piperidines, a related reduction process, has been successfully accomplished using continuous flow devices with packed catalyst cartridges, achieving full conversion at pressures of 30–80 bar and temperatures of 60–80 °C. researchgate.net A similar setup could be envisioned for the reduction of the carboxylic acid precursor.
Process Automation: Flow systems can be automated for continuous production, leading to higher throughput and better reproducibility compared to batch synthesis. thieme-connect.com The sequential steps of the synthesis could potentially be linked in a continuous train, minimizing manual handling and isolation of intermediates. uc.pt
Chemical Transformations and Reactivity of 6 Chloro 5 Nitropyridin 3 Yl Methanol
Reactions Involving the Hydroxyl Moiety
The primary alcohol functional group in (6-chloro-5-nitropyridin-3-yl)methanol is a versatile site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be readily converted to an ester. For instance, the formation of (6-chloro-5-nitropyridin-3-yl)methyl acetate (B1210297) has been documented, indicating the susceptibility of the alcohol to acylation reactions. bldpharm.com While specific reaction conditions for this transformation are not detailed in the available literature, standard esterification protocols, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, are expected to be effective.
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. The reactivity of the alkoxide is crucial for the success of this SN2 reaction. scbt.comlibretexts.org
| Reaction Type | Reagent Example | Product Type |
| Esterification | Acyl chloride | Ester |
| Etherification | Alkyl halide | Ether |
Oxidation Reactions of the Primary Alcohol
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: The selective oxidation to the corresponding aldehyde, 6-chloro-5-nitronicotinaldehyde, can be accomplished using mild oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this type of transformation, effectively halting the oxidation at the aldehyde stage.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. The oxidation of the structurally related 6-chloro-3-pyridylmethanol to 6-chloronicotinic acid has been reported. prepchem.com It is therefore anticipated that this compound can be oxidized to 6-chloro-5-nitronicotinic acid. scbt.combldpharm.com
| Oxidation Product | Reagent Type | Example Reagent |
| Aldehyde | Mild | Pyridinium chlorochromate (PCC) |
| Carboxylic Acid | Strong | Potassium permanganate (B83412) (KMnO4) |
Nucleophilic Substitutions at the Methanol (B129727) Carbon
The hydroxyl group can be transformed into a better leaving group, such as a halide, to facilitate nucleophilic substitution at the benzylic carbon. A common method for this conversion is the reaction with thionyl chloride (SOCl2), which can convert primary alcohols into the corresponding alkyl chlorides. researchgate.net This transformation would yield 2-chloro-5-(chloromethyl)-3-nitropyridine, a versatile intermediate for further nucleophilic displacement reactions.
Reactions Involving the Chlorine Atom
The chlorine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution and can participate in various transition-metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group at the 5-position activates the ring towards these transformations. libretexts.org
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the chlorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgyoutube.comnih.govyoutube.comyoutube.comrsc.org This allows for the introduction of a wide range of nucleophiles at this position.
With Amines and Alkoxides: The chlorine atom can be displaced by various amine and alkoxide nucleophiles. fishersci.co.uk For instance, reactions of similar 2-chloro-5-nitropyridines with anilines and arenethiolates have been reported to proceed via an addition-elimination mechanism. chemicalbook.com The reaction of 2,6-dichloro-3-nitropyridine (B41883) with an amine has been shown to result in regioselective substitution at the 2-position.
| Nucleophile | Product Type |
| Amines | 6-Amino-5-nitropyridine derivatives |
| Alkoxides | 6-Alkoxy-5-nitropyridine derivatives |
| Thiolates | 6-Thio-5-nitropyridine derivatives |
Transition-Metal-Catalyzed Cross-Coupling Reactions
The chloro-substituted pyridine ring is a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This methodology can be applied to synthesize aryl- or heteroaryl-substituted nitropyridine derivatives. nih.govtcichemicals.comresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylpyridine derivative. wikipedia.orgorganic-chemistry.orgresearchgate.netorgsyn.orgchemrxiv.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a wide range of primary and secondary amines, catalyzed by a palladium-phosphine complex. organic-chemistry.orgresearchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst + Base | Biaryl derivative |
| Sonogashira | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst | Alkynylpyridine |
| Buchwald-Hartwig | Amine | Palladium-phosphine complex + Base | Arylamine |
| Heck | Alkene | Palladium catalyst + Base | Substituted alkene |
Reactions Involving the Nitro Group
The nitro group of this compound is a key functional group that governs much of its reactivity. It strongly deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, the nitro group itself can be chemically transformed, most notably through reduction to an amino group.
Reduction to Amino Pyridine Derivatives
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. For this compound, this conversion yields the corresponding (5-Amino-6-chloropyridin-3-yl)methanol, a valuable intermediate for the synthesis of more complex heterocyclic structures. biosynth.com This transformation can be achieved using various established methods.
Commonly employed reduction strategies include catalytic hydrogenation and metal-acid systems. youtube.com Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a highly efficient method for this conversion. youtube.com Alternatively, the reduction can be carried out using metals in acidic media, with iron powder in the presence of hydrochloric acid or acetic acid being a classic and cost-effective choice. youtube.com Another frequently used laboratory-scale method is the use of tin(II) chloride in concentrated hydrochloric acid. A patent for producing a related compound, 2,3-diamino-6-methoxypyridine, describes the reduction of the precursor 2-amino-6-methoxy-3-nitropyridine (B1334430) using stannous chloride dihydrate in concentrated hydrochloric acid. google.com
These methods are generally high-yielding and tolerate a wide range of other functional groups, making them suitable for the specific reduction of the nitro group on this compound without affecting the chloro or hydroxymethyl functionalities.
Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups
| Reagent System | Solvent | General Conditions | Reference |
|---|---|---|---|
| H2, Palladium on Carbon (Pd/C) | Ethanol or Methanol | Atmospheric or elevated pressure, Room temperature | youtube.com |
| Iron (Fe), Hydrochloric Acid (HCl) | Water/Ethanol | Reflux | youtube.com |
| Tin(II) Chloride (SnCl2), Hydrochloric Acid (HCl) | Ethanol or Concentrated HCl | 0 °C to Room temperature | google.com |
Transformations of the Nitro Group under Various Conditions
Beyond complete reduction to an amine, the nitro group can undergo other transformations. Partial reduction can lead to intermediate oxidation states such as nitroso or hydroxylamine (B1172632) derivatives. For instance, the enzymatic reduction of 2-chloro-5-nitrophenol (B15424) has been shown to initially yield 2-chloro-5-hydroxylaminophenol. nih.gov Similar controlled chemical reductions could potentially yield (6-Chloro-5-(hydroxylamino)pyridin-3-yl)methanol.
The strong electron-withdrawing nature of the nitro group also makes it a plausible leaving group in nucleophilic aromatic substitution (SNAr) reactions, although the chloro substituent is typically a more conventional leaving group. nih.gov In highly activated systems, displacement of the nitro group by strong nucleophiles can occur. The versatile reactivity of nitro compounds stems from the diverse properties of the nitro group, which reduces the electron density of the scaffold, making it susceptible to reactions with nucleophiles. nih.gov
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effects of both the nitro and chloro substituents. This electronic character dictates its reactivity, rendering it resistant to electrophilic attack but susceptible to nucleophilic substitution.
Electrophilic Aromatic Substitution Reactions (if applicable)
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. uoanbar.edu.iq The ring nitrogen acts as a strong deactivating group, and under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen is protonated, forming a pyridinium ion. wikipedia.orgyoutube.com This further deactivates the ring, making substitution reactions extremely sluggish and requiring harsh conditions. uoanbar.edu.iqyoutube.com
In the case of this compound, the pyridine ring is already substituted with two additional deactivating groups (nitro and chloro). Consequently, the ring is exceptionally deactivated, and standard electrophilic aromatic substitution reactions are considered not applicable under normal conditions. The positions on the ring (C2, C4) that are ortho and para to the nitrogen are the most electron-deficient, making the C3 position (where the hydroxymethyl group is located) the least deactivated site for a hypothetical electrophilic attack. quimicaorganica.org
A potential strategy to achieve electrophilic substitution on a pyridine ring is to first convert it to the corresponding Pyridine N-oxide. The N-oxide is more reactive towards electrophiles than pyridine itself, and the oxygen atom can be subsequently removed by a reducing agent like triphenylphosphine (B44618) or zinc. youtube.com
Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org For this compound, the hydroxymethyl group (-CH2OH) could potentially serve as a DMG. Upon deprotonation with a strong base like n-butyllithium, it would form a lithium alkoxide (-CH2O-Li), which could direct a second equivalent of the base to deprotonate the adjacent C4 position.
However, several factors complicate this potential transformation. The acidity of the proton on the hydroxymethyl group means that at least one equivalent of base would be consumed in an acid-base reaction before any C-H activation could occur. Furthermore, pyridine rings, especially those bearing electron-withdrawing groups, are susceptible to nucleophilic addition by organolithium reagents, which can lead to complex side reactions. clockss.org The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes circumvent addition reactions and favor direct deprotonation. clockss.org
While no specific examples of the metalation of this compound are documented, the principles of DoM suggest that if successful, lithiation would most likely occur at the C4 position, ortho to the directing hydroxymethyl group. Subsequent quenching of the resulting aryllithium intermediate with an electrophile would introduce a new substituent at this position.
Table 2: Potential Reactivity of the Pyridine Ring
| Reaction Type | Position | Reactivity | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C2, C4, C6 | Highly Unlikely | Severe deactivation by pyridine N, nitro group, and chloro group. uoanbar.edu.iqwikipedia.org |
| Directed Ortho-Metalation | C4 | Plausible but Challenging | Potential directing effect of the -CH2O-Li group, but competing nucleophilic addition and side reactions are likely. wikipedia.orgclockss.org |
Derivatization Strategies Utilizing 6 Chloro 5 Nitropyridin 3 Yl Methanol
Synthesis of Pyridine-Based Esters and Ethers
The primary alcohol functionality of (6-Chloro-5-nitropyridin-3-yl)methanol is a prime site for the synthesis of esters and ethers. These reactions are fundamental in organic synthesis and are often employed to modify the biological activity or physical properties of a molecule.
Esters: The esterification of this compound can be achieved through standard acylation reactions. For instance, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding ester. The commercial availability of derivatives like (6-Chloro-5-nitropyridin-3-yl) acetate (B1210297) confirms the feasibility of such transformations. This particular ester could be synthesized by reacting the parent alcohol with acetyl chloride or acetic anhydride.
Ethers: The synthesis of ethers from this compound can be readily accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the desired ether. This approach allows for the introduction of a wide variety of alkyl and aryl groups.
| Derivative Type | Example Derivative Name | Plausible Reagents |
| Ester | (6-Chloro-5-nitropyridin-3-yl)methyl acetate | Acetic anhydride, Pyridine |
| Ester | (6-Chloro-5-nitropyridin-3-yl)methyl benzoate | Benzoyl chloride, Triethylamine |
| Ether | 3-(Methoxymethyl)-6-chloro-5-nitropyridine | Sodium hydride, Methyl iodide |
| Ether | 3-(Benzyloxymethyl)-6-chloro-5-nitropyridine | Potassium tert-butoxide, Benzyl bromide |
Formation of Substituted Pyridine Amines and Amides
The hydroxymethyl group can also serve as a handle to introduce nitrogen-containing functionalities, such as amines and amides, which are prevalent in biologically active compounds.
Amines: The synthesis of amines from this compound typically involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a halide (e.g., by reaction with thionyl chloride, SOCl₂), to form 3-(chloromethyl)-6-chloro-5-nitropyridine. This activated intermediate can then undergo nucleophilic substitution with a primary or secondary amine to yield the corresponding N-substituted (6-chloro-5-nitropyridin-3-yl)methanamine. A similar strategy has been patented for the synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine from the corresponding chloromethylpyridine, highlighting the industrial applicability of this method. The patent literature also discloses related compounds such as 3-[(6-nitropyridin-3-yl)methylamino]propane-1-thiol, further indicating that the aminomethylpyridine scaffold is a target of interest. google.com
Amides: The formation of amides requires the oxidation of the primary alcohol to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), to yield 6-chloro-5-nitronicotinic acid. This carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the desired amide.
| Derivative Type | Example Derivative Name | Plausible Synthetic Route |
| Amine | N-Methyl-1-(6-chloro-5-nitropyridin-3-yl)methanamine | 1. SOCl₂ 2. Methylamine |
| Amine | 1-(6-Chloro-5-nitropyridin-3-yl)-N-phenylmethanamine | 1. PBr₃ 2. Aniline |
| Amide | 6-Chloro-N-ethyl-5-nitronicotinamide | 1. KMnO₄ 2. Ethylamine, DCC |
| Amide | 6-Chloro-5-nitro-N-phenylnicotinamide | 1. Jones Oxidation 2. Aniline, EDC |
Construction of Fused Heterocyclic Ring Systems
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic ring systems. The reactive sites on the pyridine ring—the chloro group, the nitro group, and the functionalized methyl group—can all participate in cyclization reactions.
A common strategy involves the reduction of the nitro group to an amine. This newly formed amino group can then undergo intramolecular cyclization with a suitably functionalized side chain at the 3-position. For example, if the hydroxymethyl group is converted to a nitrile, reduction of the nitro group could be followed by cyclization to form a pyrido[3,2-b]pyrrol-2-amine derivative. Alternatively, the chloro group can be displaced by a nucleophile that also contains a functional group capable of reacting with a modified 3-substituent to form a fused ring. While specific examples starting directly from this compound are not abundant in the literature, the principles of pyridine chemistry suggest numerous possibilities for the construction of novel fused systems.
Incorporation into Complex Molecular Architectures
The trifunctional nature of this compound makes it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The chloro, nitro, and hydroxymethyl groups offer orthogonal handles for sequential chemical modifications, allowing for the systematic construction of intricate molecular frameworks.
For instance, the chloro group is susceptible to nucleophilic aromatic substitution (SNAr), a reaction commonly used to introduce a variety of substituents. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of other heterocyclic rings. The hydroxymethyl group, as discussed, can be converted into esters, ethers, amines, and amides.
A notable example from the literature, while not starting from the exact same molecule, demonstrates the utility of the 6-chloro-3-nitropyridine scaffold in the synthesis of potential kinase inhibitors. The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine showcases the use of a related chloro-nitropyridine in building a complex, multi-ring system with potential biological activity. This highlights the value of the 6-chloro-5-nitropyridine core in medicinal chemistry for the development of sophisticated molecular architectures.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block for Pyridine (B92270) Derivatives
The strategic placement of three distinct functional groups on the pyridine ring makes (6-Chloro-5-nitropyridin-3-yl)methanol a highly adaptable precursor for a wide array of substituted pyridine derivatives. The inherent reactivity of the chloro, nitro, and methanol (B129727) moieties can be selectively exploited to introduce further chemical complexity.
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of substituents, including amines, alkoxides, and thiolates, thereby enabling the creation of a library of 6-substituted-5-nitropyridin-3-yl)methanol derivatives. For instance, reaction with various amines can lead to the corresponding 6-amino-5-nitropyridin-3-yl)methanol compounds.
The nitro group at the 5-position can be readily reduced to an amino group. This transformation is a gateway to a host of further derivatizations, such as diazotization followed by substitution, or acylation to form amides. The resulting 5-amino-6-chloropyridin-3-yl)methanol is itself a valuable intermediate for further functionalization.
The primary alcohol of the methanol group at the 3-position can undergo a range of standard alcohol reactions. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. This functional handle provides an additional point for molecular elaboration, allowing for the connection of this pyridine core to other molecular fragments.
The interplay of these functional groups allows for a programmed, stepwise synthesis of polysubstituted pyridines. For example, one could first displace the chloride, then reduce the nitro group, and finally modify the alcohol, leading to a highly functionalized and complex pyridine derivative. The differential reactivity of these groups is key to its utility as a versatile synthetic building block.
Utilization in the Synthesis of Pharmaceutical Intermediates
The pyridine nucleus is a common scaffold in a multitude of pharmaceutical agents. The ability of this compound to serve as a precursor to highly functionalized pyridines makes it a valuable intermediate in medicinal chemistry. While direct incorporation into a final drug molecule is not widely documented in publicly available literature, its potential as a key building block for pharmaceutical intermediates is significant, drawing parallels from the synthesis of other bioactive molecules containing the chloronitropyridine motif.
For example, the synthesis of potent Janus kinase 2 (JAK2) inhibitors has been shown to involve the use of 2-chloro-5-methyl-3-nitropyridine, a structurally related compound. google.com In these syntheses, the chloro group is displaced by an amine, and the nitro group is a precursor to an amine which then participates in amide bond formation. google.com By analogy, this compound could be envisioned as a starting material for similar kinase inhibitors, where the methanol group could be used to modulate solubility or provide an additional point of interaction with the target protein.
Furthermore, the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors has utilized 2,6-dichloro-3-nitropyridine (B41883). google.com This highlights the importance of the chloronitropyridine scaffold in constructing complex heterocyclic systems with therapeutic potential. The presence of the methanol group in this compound offers a synthetic handle for creating derivatives with potentially improved pharmacokinetic properties.
The general synthetic strategies involving nucleophilic substitution of the chlorine atom and reduction of the nitro group are fundamental transformations in the construction of a wide range of pharmaceutical intermediates. The versatility of this compound allows for its potential application in the synthesis of precursors for various therapeutic areas where substituted pyridines are key pharmacophores.
Precursor in Agrochemical Synthesis
For instance, 2-chloro-5-nitropyridine (B43025) has been used as a starting material for a new series of insecticides. google.com The synthetic route involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. google.com This type of reaction could be directly applied to this compound, with the added benefit of the methanol group for further derivatization to fine-tune the biological activity and physical properties of the final product.
The reduction of the nitro group to an amine is another key transformation in agrochemical synthesis, often leading to compounds with herbicidal or fungicidal properties. The resulting aminopyridine can be a building block for more complex heterocyclic systems commonly found in modern agrochemicals. The presence of the chloro and methanol functionalities on the same molecule provides opportunities for creating a diverse range of potential agrochemical candidates from a single starting material.
The general importance of substituted pyridines in agrochemicals underscores the potential of this compound as a key intermediate. Its trifunctional nature allows for the systematic modification of the pyridine core to optimize for target specificity and environmental compatibility.
Contributions to Chemical Biology Probes and Tools (excluding biological activity/efficacy data)
Chemical biology often requires the synthesis of specialized molecular probes to investigate biological systems. These probes are typically designed with specific functionalities for detection (e.g., fluorophores), interaction with biological targets, and often a linker for attachment to other molecules or surfaces. The trifunctional nature of this compound makes it an attractive scaffold for the construction of such molecular tools.
The methanol group can be readily modified to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag. For example, it could be esterified with a fluorescent carboxylic acid or converted to an amine for coupling with an NHS-ester of a dye. This would allow for the visualization and tracking of the molecule in biological systems.
The chloro and nitro groups provide handles for attaching the probe to a molecule of interest or for modulating its properties. The chlorine atom can be displaced by a linker with a terminal functional group suitable for bioconjugation, such as an azide (B81097) or an alkyne for click chemistry. The nitro group, after reduction to an amine, can also be used for conjugation or to introduce other functionalities that might influence the probe's interaction with its target.
Theoretical and Computational Investigations of 6 Chloro 5 Nitropyridin 3 Yl Methanol
Electronic Structure and Molecular Orbital Analysis
The electronic landscape of a molecule is fundamental to its chemical character. For (6-Chloro-5-nitropyridin-3-yl)methanol, the electronic structure is significantly influenced by the interplay of its substituents: the chloro, nitro, and hydroxymethyl groups, all attached to a pyridine (B92270) ring. Density Functional Theory (DFT) is a common computational method to probe these properties. ias.ac.inresearchgate.net
The pyridine ring itself is an aromatic system, but the nitrogen heteroatom introduces a degree of electron-withdrawing character. This effect is amplified by the presence of the strongly electron-withdrawing nitro (-NO₂) group and the chloro (-Cl) atom. Conversely, the hydroxymethyl (-CH₂OH) group is generally considered to be weakly electron-donating or neutral in its electronic effect on the aromatic ring.
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. mdpi.comresearchgate.net The HOMO, on the other hand, would be expected to have significant contributions from the pyridine ring and the substituents with lone pairs, such as the chlorine and oxygen atoms.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. In this compound, regions of negative potential (red) would be expected around the oxygen atoms of the nitro and hydroxymethyl groups, as well as the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would likely be found around the hydrogen atoms and the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing groups, highlighting them as potential sites for nucleophilic attack.
Interactive Data Table: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule with asymmetric charge distribution. |
Reaction Mechanism Predictions and Energy Landscapes
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. nih.gov For this compound, a key reaction pathway to investigate is nucleophilic aromatic substitution (SNAr). The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to attack by nucleophiles. nih.govepa.gov
The chlorine atom at the 6-position is a potential leaving group in an SNAr reaction. Theoretical calculations can model the attack of a nucleophile at this position, leading to the formation of a Meisenheimer-type intermediate. nih.gov The stability of this intermediate and the energy barrier to its formation can be calculated to predict the reaction's feasibility and rate. Computational studies have shown that in nitroarenes, the addition of a nucleophile can be faster at a carbon atom bearing a hydrogen than at one with a halogen, but the latter often leads to the thermodynamically favored product. nih.govresearchgate.net
Interactive Data Table: Hypothetical Reaction Energy Profile
| Reaction Step | Relative Energy (kcal/mol) | Description |
| Reactants | 0 | Starting materials: this compound and a nucleophile. |
| Transition State 1 | +15 | Energy barrier for the formation of the Meisenheimer intermediate. |
| Meisenheimer Intermediate | -5 | A stabilized anionic intermediate. |
| Transition State 2 | +10 | Energy barrier for the departure of the chloride ion. |
| Products | -20 | The substituted product and the chloride ion. |
Spectroscopic Property Simulations and Correlations
Theoretical calculations can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the structure of a compound. youtube.com For this compound, the simulation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.
The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring would be expected to appear in the aromatic region of the ¹H NMR spectrum, with their precise shifts determined by the electronic effects of the substituents. The proton of the hydroxymethyl group would likely appear as a distinct signal, the chemical shift of which would be sensitive to hydrogen bonding.
IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching and bending of bonds. up.ac.za Characteristic vibrational frequencies would be expected for the N-O bonds of the nitro group, the C-Cl bond, the O-H and C-O bonds of the hydroxymethyl group, and the vibrations of the pyridine ring. Comparing the calculated IR spectrum with an experimental one can aid in the identification of the compound and the confirmation of its functional groups.
Interactive Data Table: Simulated Spectroscopic Data
| Spectrum | Predicted Peak/Signal | Assignment |
| ¹H NMR | δ 8.5-9.0 ppm | Protons on the pyridine ring. |
| ¹H NMR | δ 4.8 ppm | Methylene protons of the hydroxymethyl group. |
| ¹³C NMR | δ 120-150 ppm | Carbon atoms of the pyridine ring. |
| IR | ~1530 cm⁻¹ | Asymmetric stretching of the nitro group. |
| IR | ~3400 cm⁻¹ | O-H stretching of the hydroxymethyl group. |
Conformational Analysis and Molecular Dynamics Simulations
The presence of the hydroxymethyl group introduces conformational flexibility to this compound. The rotation around the C-C and C-O bonds of this group can lead to different spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. mdpi.comnih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational space of the molecule and reveal how it interacts with its environment, such as a solvent. For this compound, MD simulations could shed light on the preferred orientation of the hydroxymethyl group and the extent of its flexibility. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. The simulations can also provide insights into the formation of intra- and intermolecular hydrogen bonds involving the hydroxymethyl group.
Interactive Data Table: Torsional Angle Analysis
| Torsional Angle | Stable Conformation (degrees) | Relative Energy (kcal/mol) |
| C(pyridine)-C-O-H | 60 | 0.5 |
| C(pyridine)-C-O-H | 180 | 0.0 |
| C(pyridine)-C-O-H | -60 | 0.8 |
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of (6-Chloro-5-nitropyridin-3-yl)methanol and its derivatives is expected to be heavily influenced by the principles of green chemistry, emphasizing reduced environmental impact and increased efficiency.
Biocatalysis: The use of enzymes and whole-cell systems offers a promising eco-friendly alternative to traditional chemical synthesis. nbinno.comrsc.org Research is anticipated to focus on identifying or engineering enzymes, such as oxidoreductases, that can selectively introduce the hydroxymethyl group onto a pre-functionalized pyridine (B92270) ring under mild, aqueous conditions. This approach could significantly reduce the reliance on hazardous reagents and solvents.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. nih.goveurekalert.orgacs.orgchemeurope.combionity.com Future methodologies could involve the photocatalytic C-H functionalization of a suitable pyridine precursor to introduce the hydroxymethyl group, or the use of light-mediated reactions to construct the pyridine ring itself with the desired substituents. acs.org These methods often utilize abundant and non-toxic catalysts, contributing to the sustainability of the process. eurekalert.orgchemeurope.combionity.com
Flow Chemistry: Continuous flow reactors are being increasingly adopted for the synthesis of chemical intermediates. beilstein-journals.orgresearchgate.netsci-hub.seacs.orgacs.orgmdpi.com The application of flow chemistry to the synthesis of this compound could offer several advantages, including improved reaction control, enhanced safety, and easier scalability. beilstein-journals.orgresearchgate.net Microwave-assisted flow synthesis, in particular, has shown promise for accelerating pyridine synthesis. beilstein-journals.orgresearchgate.net
Sustainable Feedstocks: A long-term goal is the synthesis of pyridine derivatives from renewable biomass sources. ukri.org While still in its early stages, research into converting biomass-derived platform molecules into functionalized pyridines could eventually provide a sustainable route to compounds like this compound.
Table 1: Comparison of Emerging Sustainable Synthetic Methodologies
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nbinno.comrsc.org | Enzyme discovery and engineering, process optimization. |
| Photocatalysis | Use of visible light, mild conditions, novel reaction pathways. nih.govacs.org | Catalyst development, exploration of new transformations. acs.org |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. beilstein-journals.orgsci-hub.seacs.orgacs.org | Reactor design, integration of in-line analytics. acs.orgacs.org |
| Sustainable Feedstocks | Reduced reliance on fossil fuels, greener starting materials. ukri.org | Conversion of biomass to pyridine precursors. ukri.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique arrangement of functional groups in this compound opens up avenues for exploring novel chemical transformations.
C-H Functionalization: Direct C-H functionalization has become a powerful strategy for the efficient modification of heterocyclic compounds. beilstein-journals.orgresearchgate.netrsc.org Research will likely focus on the selective activation of the C-H bonds at the C2 and C4 positions of the pyridine ring of this compound. This would allow for the direct introduction of new substituents without the need for pre-functionalization, leading to more atom-economical synthetic routes. Transition-metal catalysis is a key area of investigation for achieving such transformations. beilstein-journals.org
Ring Transformation Reactions: The electron-deficient nature of the nitropyridine ring makes it a potential substrate for ring transformation reactions. nih.gov Future research may explore the reaction of this compound with various nucleophiles to construct novel heterocyclic systems that are not easily accessible through traditional methods.
Novel Derivatizations: The chloro, nitro, and hydroxymethyl groups all offer handles for further chemical modification. The exploration of novel derivatization reactions, such as advanced cross-coupling reactions at the chloro position, selective reduction of the nitro group to an amino group for further functionalization, and diverse transformations of the hydroxymethyl group, will be crucial for expanding the chemical space accessible from this starting material.
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of diverse compounds for drug discovery and materials science is driving the integration of chemical synthesis with automation and machine learning.
Automated Synthesis: Flow chemistry platforms are particularly well-suited for automation. sci-hub.seacs.orgacs.orgmdpi.com An automated flow synthesis setup for this compound and its derivatives would enable the rapid and reproducible production of these compounds. This would involve the integration of pumps, reactors, and in-line analytical techniques for real-time monitoring and optimization.
High-Throughput Experimentation: The use of robotic platforms for high-throughput experimentation can significantly accelerate the discovery of new reactions and the optimization of reaction conditions. By systematically varying reagents, catalysts, and reaction parameters in a parallel fashion, researchers can quickly identify optimal conditions for the synthesis and derivatization of this compound.
Machine Learning-Guided Optimization: Machine learning algorithms are increasingly being used to predict reaction outcomes and optimize synthetic processes. beilstein-journals.orgacs.orgresearchgate.netsemanticscholar.orgarxiv.org By training models on existing reaction data, it is possible to predict the optimal conditions for a desired transformation, reducing the number of experiments required and accelerating the development of new synthetic routes. beilstein-journals.orgsemanticscholar.org
Design and Synthesis of Next-Generation Pyridine-Containing Compounds
This compound serves as a valuable building block for the design and synthesis of a new generation of functional molecules.
Agrochemicals: Pyridine derivatives are a cornerstone of the modern agrochemical industry, with applications as herbicides, insecticides, and fungicides. agropages.comresearchgate.netresearchgate.netnih.gov The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel agrochemicals with potentially improved efficacy, selectivity, and environmental profiles. agropages.comresearchgate.net
Pharmaceuticals: The pyridine scaffold is a common feature in many approved drugs. The functional groups on this compound provide multiple points for modification, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets.
Advanced Materials: Functionalized pyridines are also of interest in materials science for applications such as organic light-emitting diodes (OLEDs), sensors, and catalysts. The unique electronic and coordination properties that can be imparted by the substituents on this compound make it a promising precursor for the development of novel materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
